molecular formula C7H6Cl2N2O B8777119 N-(2,6-Dichloropyridin-3-yl)acetamide

N-(2,6-Dichloropyridin-3-yl)acetamide

Cat. No.: B8777119
M. Wt: 205.04 g/mol
InChI Key: HDVOIMDTRXHDQW-UHFFFAOYSA-N
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Description

N-(2,6-Dichloropyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by two chlorine atoms at the 2- and 6-positions of the pyridine ring and an acetamide group at the 3-position.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

N-(2,6-dichloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6Cl2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12)

InChI Key

HDVOIMDTRXHDQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Acetamides

Pyridine derivatives with acetamide groups exhibit diverse properties depending on substituent patterns:

Compound Name Substituents (Pyridine Ring) Key Features Reference
N-(2,6-Dichloropyridin-3-yl)acetamide 2-Cl, 6-Cl High lipophilicity; potential metabolic stability due to Cl substituents. -
N-(3-Hydroxypyridin-2-yl)acetamide 3-OH, 2-H Polar due to -OH group; lower stability compared to chloro derivatives.
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide 4-OH, 5-TMS-ethynyl Bulky substituents may hinder reactivity; TMS group enhances hydrophobicity.
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 2-OH, 5-I Iodo substituent increases molecular weight; potential halogen bonding.

Key Insights :

  • Chlorine vs.
  • Lipophilicity : Dichloro substitution increases logP, favoring membrane permeability, whereas hydroxy or TMS-ethynyl groups may reduce it .

Pyridazinone Derivatives with Acetamide Moieties

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit agonist activity for formyl peptide receptors (FPR2), inducing calcium mobilization and chemotaxis in neutrophils .

Comparison :

  • Core Structure: Pyridazinone rings introduce additional hydrogen-bonding sites (C=O groups) compared to pyridine, enhancing interactions with biological targets.
  • Substituent Effects: Methoxybenzyl groups in pyridazinones contribute to receptor specificity, whereas dichloropyridine in the target compound may prioritize steric effects over hydrogen bonding .

Benzothiazole Acetamide Derivatives

European Patent EP3348550A1 describes benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) with trifluoromethyl and methoxyphenyl substituents. These compounds are designed for enhanced metabolic resistance and bioavailability .

Structural Contrasts :

  • Substituent Impact : Trifluoromethyl groups increase electronegativity and oxidative stability, differing from dichloropyridine’s steric bulk .

Chloroacetamide Herbicides

Compounds like alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid are herbicidal chloroacetamides with bulky aromatic substituents .

Agrochemical Relevance :

  • Target Specificity : Alachlor’s diethylphenyl group enables soil adsorption, while dichloropyridine in the target compound may alter environmental persistence.
  • Reactivity : Chloroacetamide herbicides undergo nucleophilic substitution at the α-carbon, a reactivity less likely in dichloropyridine derivatives due to electron withdrawal from the ring .

Isoindolinone-Piperidinone Chloroacetamides

Compounds like 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide feature complex polycyclic structures with multiple hydrogen-bonding sites .

Functional Differences :

  • Solubility: Piperidinone and isoindolinone rings increase polarity, contrasting with dichloropyridine’s hydrophobicity.
  • Biological Targets : These compounds are designed for protein degradation (e.g., PROTACs), whereas dichloropyridine derivatives may lack such specificity .

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